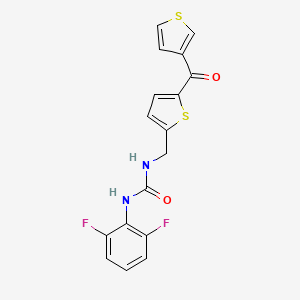

1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea

CAS No.: 1797299-73-0

Cat. No.: VC5536567

Molecular Formula: C17H12F2N2O2S2

Molecular Weight: 378.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797299-73-0 |

|---|---|

| Molecular Formula | C17H12F2N2O2S2 |

| Molecular Weight | 378.41 |

| IUPAC Name | 1-(2,6-difluorophenyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |

| Standard InChI | InChI=1S/C17H12F2N2O2S2/c18-12-2-1-3-13(19)15(12)21-17(23)20-8-11-4-5-14(25-11)16(22)10-6-7-24-9-10/h1-7,9H,8H2,(H2,20,21,23) |

| Standard InChI Key | ZOCDPSUENYSTGX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |

Introduction

Chemical Identity and Structural Features

1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea belongs to the arylurea class, distinguished by its bifunctional aromatic systems. The core structure comprises:

-

A 2,6-difluorophenyl group attached to the urea nitrogen, enhancing electronic interactions and metabolic stability.

-

A thiophene-3-carbonyl-substituted thiophen-2-ylmethyl group linked to the second urea nitrogen, introducing conformational rigidity and π-stacking capabilities .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1797299-73-0 | |

| Molecular Formula | ||

| Molecular Weight | 378.41 g/mol | |

| IUPAC Name | 1-(2,6-difluorophenyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |

The compound’s three-dimensional conformation, stabilized by intramolecular hydrogen bonds and van der Waals interactions, is critical for its putative biological activity. The thiophene rings facilitate electron delocalization, while the fluorine atoms enhance lipophilicity and membrane permeability .

Biological Activity and Mechanisms

Urea derivatives are renowned for their pharmacological versatility. Although direct studies on this compound are sparse, structurally related molecules exhibit:

Antiproliferative Effects

Diaryl ureas, such as sorafenib analogs, inhibit tyrosine kinases by binding to ATP pockets, disrupting signal transduction in cancer cells . The thiophene-carbonyl group in this compound may similarly interfere with kinase domains, warranting cytotoxicity assays against tumor cell lines.

Enzyme Inhibition

Thiourea derivatives demonstrate potent urease inhibition, critical for treating Helicobacter pylori infections and urinary calculi. The electron-withdrawing fluorine atoms in this compound could enhance hydrogen bonding with urease active sites, a hypothesis requiring enzymatic validation .

Comparative Analysis with Structural Analogs

To contextualize its potential, this compound is compared to related ureas:

Table 2: Structural and Functional Comparison

The thiophene-carbonyl moiety in the target compound may confer superior π-stacking compared to furan analogs, potentially enhancing target binding. Conversely, the absence of a methoxy group (as in) could reduce solubility, necessitating formulation strategies.

Research Gaps and Future Directions

Despite its promising scaffold, critical questions remain:

-

Pharmacokinetic Profile: Absorption, distribution, metabolism, and excretion (ADME) properties are uncharacterized. Predictive modeling could assess bioavailability and blood-brain barrier penetration.

-

Target Identification: High-throughput screening against kinase libraries or proteomic arrays is essential to identify molecular targets .

-

Therapeutic Efficacy: In vivo models of cancer or inflammation are needed to validate preclinical utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume